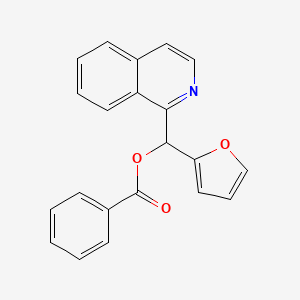
2-Furylisoquinolylmethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furylisoquinolylmethyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 2-furylisoquinolylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furylisoquinolylmethyl benzoate typically involves the esterification of 2-furylisoquinolylmethanol with benzoic acid or its derivatives. One common method is the reaction of 2-furylisoquinolylmethanol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furylisoquinolylmethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
2-Furylisoquinolylmethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Furylisoquinolylmethyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The furan and isoquinoline moieties may also contribute to the compound’s biological activity by binding to specific sites on target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Methyl benzoate: A simple ester used in flavorings and fragrances.
Ethyl benzoate: Another ester used in the synthesis of various organic compounds.
Uniqueness
2-Furylisoquinolylmethyl benzoate is unique due to the presence of both furan and isoquinoline rings, which can impart distinct chemical and biological properties. This combination of structural features is not commonly found in other esters, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H15NO3 |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
[furan-2-yl(isoquinolin-1-yl)methyl] benzoate |
InChI |
InChI=1S/C21H15NO3/c23-21(16-8-2-1-3-9-16)25-20(18-11-6-14-24-18)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H |
InChI-Schlüssel |
CLORJVBYUNSLJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CO2)C3=NC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide](/img/structure/B12157994.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B12158010.png)
![ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12158020.png)

![N-cyclopentyl[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2, 3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B12158037.png)
}-N-(3,4-dimethox yphenyl)acetamide](/img/structure/B12158040.png)
![N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide](/img/structure/B12158046.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12158051.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B12158059.png)


![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12158073.png)
![methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B12158078.png)

